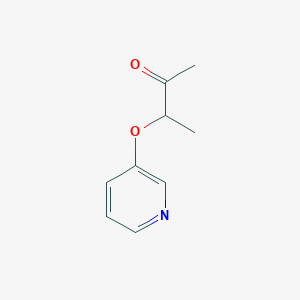
3-(Pyridin-3-yloxy)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yloxy)butan-2-one is an organic compound that features a pyridine ring attached to a butanone structure via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yloxy)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 3-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yloxy)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
3-(Pyridin-3-yloxy)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yloxy)butan-2-one involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the butanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yloxy)butan-2-one
- 3-(Pyridin-4-yloxy)butan-2-one
- 3-(Pyridin-3-yloxy)propan-2-one
Uniqueness
3-(Pyridin-3-yloxy)butan-2-one is unique due to the specific positioning of the pyridine ring and the butanone structure, which confer distinct chemical and biological properties
Biological Activity
3-(Pyridin-3-yloxy)butan-2-one, a compound with the CAS number 400074-58-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring attached to a butanone backbone. This unique arrangement may contribute to its interaction with various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. Such interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other pyridine derivatives .
Anti-inflammatory Activity
Research indicates that derivatives of pyridine compounds often demonstrate significant anti-inflammatory effects. For instance, studies have shown that certain pyridine derivatives can inhibit COX-2 activity effectively, which is crucial in the inflammatory response. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .
Antioxidant Activity
Antioxidant activity is another area where this compound may show promise. Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that further exploration into its antimicrobial potential could be beneficial.
Case Studies and Research Findings
Properties
IUPAC Name |
3-pyridin-3-yloxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)8(2)12-9-4-3-5-10-6-9/h3-6,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZQGCDFOBQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














